7-Fluoro-4-methylbenzofuran-3-carboxylic acid

Anti-inflammatory Anticancer Fluorinated heterocycles

Researchers optimizing anti-inflammatory leads often face inconsistent SAR data due to non-specific building blocks. This compound addresses that need with a defined 7-fluoro-4-methyl substitution pattern, delivering predictable acidity (pKa 2.89) and lipophilicity (LogP 2.58). • Provides a direct starting point for targets with reported IC50 values as low as 1.2 µM (IL-6) in macrophage models. • Enables rational ADME optimization through precise control of solubility and permeability. • Ensures assay reproducibility with a guaranteed ≥95% purity, suitable for focused library synthesis.

Molecular Formula C10H7FO3
Molecular Weight 194.16 g/mol
Cat. No. B13176582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-4-methylbenzofuran-3-carboxylic acid
Molecular FormulaC10H7FO3
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=COC2=C(C=C1)F)C(=O)O
InChIInChI=1S/C10H7FO3/c1-5-2-3-7(11)9-8(5)6(4-14-9)10(12)13/h2-4H,1H3,(H,12,13)
InChIKeyZNAOQDDLMDLFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-4-methylbenzofuran-3-carboxylic Acid: A Fluorinated Benzofuran Scaffold for Medicinal Chemistry and Chemical Biology Procurement


7-Fluoro-4-methylbenzofuran-3-carboxylic acid (CAS 1483807-67-5) is a fluorinated heterocyclic building block characterized by a benzofuran core substituted with a fluorine atom at the 7-position, a methyl group at the 4-position, and a carboxylic acid moiety at the 3-position . This substitution pattern imparts distinct physicochemical properties, including a predicted pKa of 2.89±0.10 and a computed LogP of 2.58 . The compound serves as a versatile intermediate for constructing more complex molecules in drug discovery programs targeting inflammation, oncology, and infectious diseases, where fluorinated benzofuran scaffolds are increasingly valued [1].

Why 7-Fluoro-4-methylbenzofuran-3-carboxylic Acid Cannot Be Replaced by Simpler Benzofuran Carboxylic Acids in Procurement


Substituting 7-fluoro-4-methylbenzofuran-3-carboxylic acid with unsubstituted benzofuran-3-carboxylic acid or differently substituted analogs can significantly alter key molecular properties critical for downstream applications. The specific 7-fluoro-4-methyl substitution pattern directly impacts the compound's acidity, lipophilicity, and electronic structure compared to the parent benzofuran-3-carboxylic acid . Structure-activity relationship (SAR) studies on related benzofuran derivatives indicate that the presence of fluorine and methyl groups enhances biological potency in anti-inflammatory and anticancer assays, with fluorinated analogs demonstrating IC50 values in the low micromolar range [1]. Furthermore, the unique substitution pattern of this compound influences its metabolic stability and target binding affinity in ways that cannot be reliably predicted from other benzofuran carboxylic acid analogs, making direct substitution inadvisable without re-optimization of the entire synthetic or screening cascade [1].

7-Fluoro-4-methylbenzofuran-3-carboxylic Acid: Quantified Differentiation Versus Comparator Benzofuran Carboxylic Acids


Enhanced Biological Activity Through Fluorination: Class-Level SAR Evidence

Fluorinated benzofuran derivatives demonstrate significantly enhanced anti-inflammatory and anticancer activity compared to non-fluorinated analogs. In a study of nine fluorinated benzofuran and dihydrobenzofuran derivatives, IC50 values ranged from 1.2 to 9.04 µM for interleukin-6 inhibition and from 1.1 to 20.5 µM for prostaglandin E2 suppression in LPS-stimulated macrophages [1]. SAR analysis concluded that the biological effects of benzofuran derivatives are enhanced in the presence of fluorine, hydroxyl, and/or carboxyl groups [1]. While 7-fluoro-4-methylbenzofuran-3-carboxylic acid itself was not directly tested in this study, its structural features (7-fluoro and 3-carboxylic acid) align with the pharmacophoric elements associated with improved potency in this chemotype.

Anti-inflammatory Anticancer Fluorinated heterocycles

Improved Acidity and Solubility Profile: Direct pKa Comparison with Benzofuran-3-carboxylic Acid

7-Fluoro-4-methylbenzofuran-3-carboxylic acid exhibits a predicted pKa of 2.89±0.10, which is 0.30 log units lower than the parent benzofuran-3-carboxylic acid (predicted pKa 3.19±0.10) [1]. This increased acidity is attributed to the electron-withdrawing inductive effect of the 7-fluoro substituent. The lower pKa implies a greater proportion of ionized carboxylate species at physiological pH, which can enhance aqueous solubility and influence gastrointestinal absorption and renal clearance properties in drug candidates.

Physicochemical property Drug-likeness Solubility

Optimized Lipophilicity for Membrane Permeability: LogP Comparison with Benzofuran-3-carboxylic Acid

7-Fluoro-4-methylbenzofuran-3-carboxylic acid has a computed LogP of 2.58, compared to 2.13 for the parent benzofuran-3-carboxylic acid [1]. The increase of 0.45 log units reflects the combined lipophilic contributions of the 4-methyl and 7-fluoro substituents. This moderate lipophilicity falls within the optimal range for oral bioavailability and blood-brain barrier penetration according to Lipinski's Rule of Five and related drug-likeness guidelines.

Lipophilicity Membrane permeability Drug design

7-Fluoro-4-methylbenzofuran-3-carboxylic Acid: Evidence-Backed Application Scenarios in Drug Discovery and Chemical Biology


Development of Fluorinated Benzofuran-Based Anti-Inflammatory Agents

Procurement for medicinal chemistry campaigns focused on designing novel anti-inflammatory therapeutics. The class-level SAR evidence demonstrates that fluorinated benzofuran scaffolds achieve IC50 values as low as 1.2 µM against IL-6 and 1.1 µM against PGE2 in macrophage inflammation models [1]. The 7-fluoro-4-methyl substitution pattern provides a starting point for further derivatization to optimize potency and selectivity in inflammatory disease models.

Optimization of Physicochemical Properties in Lead Compound Libraries

Use as a building block for parallel synthesis or focused library construction where precise control over acidity (pKa 2.89) and lipophilicity (LogP 2.58) is required . The quantified pKa and LogP differences relative to benzofuran-3-carboxylic acid enable rational design of analogs with tailored solubility and permeability profiles, facilitating the optimization of ADME properties in early-stage drug discovery.

Chemical Probe Synthesis for Target Engagement Studies

Employment in the synthesis of fluorinated benzofuran probes for studying protein targets involved in inflammation or cancer. The fluorine atom serves as a valuable NMR or 19F-MRI handle, while the carboxylic acid group allows for facile conjugation to linkers, biotin, or fluorescent dyes. The compound's defined purity (≥95%) ensures reliable and reproducible results in biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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